molecular formula C7H17N B1353302 (R)-(-)-2-Aminoheptane CAS No. 6240-90-0

(R)-(-)-2-Aminoheptane

Cat. No. B1353302
Key on ui cas rn: 6240-90-0
M. Wt: 115.22 g/mol
InChI Key: VSRBKQFNFZQRBM-SSDOTTSWSA-N
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Patent
US04515813

Procedure details

The equipment was the same as in Example 26 above. 11.5 g (0.1 mole) 2-aminoheptane was mixed with 50 ml ethanol 2B and 15.7 g (0.1 mole) N-heptyl isothiocyanate was added, resulting in an exothermic reaction during which the temperature rose from 25° to 65° C. The reaction mixture was refluxed on a steam bath for 1.5 hours. 17.16 g (0.11 mole) ethyl iodide was then added to the thiourea and the mixture refluxed for 1.5 hours on a steam bath. The product was vacuum evaporated to produce 44.0 g of an isothiuronium salt. The isothiuronium salt was dissolved in 200 ml of toluene and washed with 100 cc of 5 percent sodium hydroxide. The toluene layer was then washed twice with 150 cc portions of water, dried over magnesium sulfate, filtered and vacuum evaporated. The product was then stripped under high vacuum to produce 7.78 g (92.6 weight percent of theory yield) of a clear, yellow liquid having a nD30 of 1.4768. The product was identified as the title product by IR and NMR spectra analyses.
Quantity
11.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N-heptyl isothiocyanate
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
17.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3].[CH2:9]([I:11])[CH3:10].[NH2:12][C:13]([NH2:15])=[S:14].[CH2:16](O)[CH3:17]>>[CH2:3]=[CH:2][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:16][CH2:17][CH2:9][CH2:10][S:14][C:13]([NH2:15])=[NH:12].[IH:11] |f:4.5|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
NC(C)CCCCC
Name
N-heptyl isothiocyanate
Quantity
15.7 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
17.16 g
Type
reactant
Smiles
C(C)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
resulting in an exothermic reaction during which the temperature
CUSTOM
Type
CUSTOM
Details
rose from 25° to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed on a steam bath for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 1.5 hours on a steam bath
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCCCCCSC(=N)N.I
Measurements
Type Value Analysis
AMOUNT: MASS 44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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